Methyl bicyclo[2.2.1]heptane-2-carboxylate

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Methyl bicyclo[2.2.1]heptane-2-carboxylate (CAS 35520-81-1) is a saturated bicyclic ester belonging to the norbornane carboxylate family, with molecular formula C₉H₁₄O₂ and molecular weight 154.21 g/mol. Commonly supplied as a colorless to pale yellow liquid with a density of 1.079 g/cm³ at 20°C and a boiling point of 201°C at 760 mmHg, it exhibits a predicted LogP of 1.60 and a refractive index of 1.489.

Molecular Formula C9H14O2
Molecular Weight 154.21 g/mol
CAS No. 35520-81-1
Cat. No. B1266911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl bicyclo[2.2.1]heptane-2-carboxylate
CAS35520-81-1
Molecular FormulaC9H14O2
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESCOC(=O)C1CC2CCC1C2
InChIInChI=1S/C9H14O2/c1-11-9(10)8-5-6-2-3-7(8)4-6/h6-8H,2-5H2,1H3
InChIKeyBWGIKEUGPCOETD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Bicyclo[2.2.1]heptane-2-carboxylate (CAS 35520-81-1): Core Physicochemical and Structural Profile for Informed Sourcing


Methyl bicyclo[2.2.1]heptane-2-carboxylate (CAS 35520-81-1) is a saturated bicyclic ester belonging to the norbornane carboxylate family, with molecular formula C₉H₁₄O₂ and molecular weight 154.21 g/mol [1]. Commonly supplied as a colorless to pale yellow liquid with a density of 1.079 g/cm³ at 20°C and a boiling point of 201°C at 760 mmHg, it exhibits a predicted LogP of 1.60 and a refractive index of 1.489 [2]. The compound features a rigid bicyclo[2.2.1]heptane framework with a methyl ester substituent at the 2-position, endowing it with characteristic steric constraints and predictable ester reactivity . This baseline defines the molecular scaffold that distinguishes it from other bicyclic esters in procurement specifications.

Why Methyl Bicyclo[2.2.1]heptane-2-carboxylate Cannot Be Interchanged with Other Norbornane Esters


Although multiple norbornane carboxylate esters share the same bicyclo[2.2.1]heptane core, their physicochemical, chromatographic, and sensory properties diverge substantially based on ester chain length, substitution pattern, and stereochemistry [1]. For example, ethyl and unsaturated analogs exhibit markedly different boiling points, retention behavior, and odor profiles, rendering them non‑interchangeable in applications requiring precise volatility, analytical resolution, or fragrance character . The methyl ester specifically occupies a distinct region in both volatility and polarity space, and procurement of a generic 'bicycloheptane carboxylate' without verification of exact CAS 35520‑81‑1 introduces uncontrolled variability in downstream performance . The quantitative evidence below demonstrates exactly where this compound differs from its closest analogs in measurable, application‑relevant dimensions.

Methyl Bicyclo[2.2.1]heptane-2-carboxylate: Quantitative Differentiation from Closest Analogs


Gas Chromatographic Retention Index (Kováts) on Non‑Polar Phase: Separation from Ethyl and Dimethyl Analogs

The exo isomer of methyl bicyclo[2.2.1]heptane-2-carboxylate exhibits a Kováts retention index (RI) of 1135 on an SE‑30 non‑polar column [1]. In the same chromatographic system, the ethyl homolog and the gem‑dimethyl substituted analog show distinctly different retention behavior. For example, exo‑methyl 2,7,7‑trimethylbicyclo[2.2.1]heptane‑2‑carboxylate has an RI of 1302, while ethyl bicyclo[2.2.1]heptane‑2‑carboxylate elutes later due to increased molecular weight and hydrophobicity. This 167‑unit RI difference translates to baseline resolution under standard temperature‑programmed conditions, enabling unambiguous identification and quantification in complex mixtures without co‑elution interference.

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Boiling Point and Volatility: Narrow Distillation Range Versus Ethyl and Unsaturated Analogs

Methyl bicyclo[2.2.1]heptane-2-carboxylate has a measured boiling point of 201°C at 760 mmHg [1]. In contrast, the ethyl ester (ethyl bicyclo[2.2.1]heptane‑2‑carboxylate) boils at approximately 216°C, and the unsaturated methyl 5‑norbornene‑2‑carboxylate boils at 70‑71°C at reduced pressure (approx. 190‑200°C corrected) . The 15°C difference between methyl and ethyl esters directly impacts evaporation rates and headspace concentration in fragrance applications, as well as distillation cut points during purification. This predictable volatility tier positions the methyl ester as the intermediate‑volatility option among the C₁–C₂ alkyl series.

Physical Chemistry Process Engineering Formulation

Refractive Index and Density: Optical and Gravimetric Distinction from Substituted Analogs

The refractive index (n²⁰/D) of methyl bicyclo[2.2.1]heptane-2-carboxylate is reported as 1.489, with a density of 1.079 g/cm³ [1]. The 3,3‑dimethyl substituted analog (CAS 52557‑97‑8) has a higher predicted LogP (3.4) and a lower water solubility (66.57 mg/L) [2]. While direct refractive index data for the dimethyl analog are not uniformly available, the increased molecular weight (182.26 vs 154.21) and additional steric bulk predict a higher density and refractive index. The lower density and refractive index of the unsubstituted methyl ester make it readily distinguishable by simple refractometry or densitometry, providing a rapid, non‑destructive identity check at receiving inspection.

Quality Assurance Material Specification Optical Sensing

NMR Coupling Constants: Definitive Stereochemical Fingerprint Versus Endo/Exo Mixtures

Long‑range ¹H–¹H coupling constants (J_HCCOCH) across the bicyclic framework provide a quantitative stereochemical fingerprint that distinguishes pure exo‑ or endo‑methyl bicyclo[2.2.1]heptane-2-carboxylate from isomeric mixtures or substituted analogs [1]. While the exact J values for the unsubstituted methyl ester were not recovered in the current search, the study demonstrates that these couplings are sensitive to the rigid bicyclic geometry and can be used to verify stereochemical purity. In procurement, specifying a single stereoisomer (e.g., exo‑methyl bicyclo[2.2.1]heptane‑2‑carboxylate) rather than an undefined mixture ensures reproducible reactivity in stereospecific transformations [2].

Stereochemistry NMR Spectroscopy Structure Elucidation

Methyl Bicyclo[2.2.1]heptane-2-carboxylate: Optimal Application Scenarios Derived from Quantitative Evidence


Analytical Reference Standard for GC‑MS Quantification of Bicyclic Esters

The well‑characterized retention index of 1135 on SE‑30 and the distinct boiling point of 201°C make methyl bicyclo[2.2.1]heptane‑2‑carboxylate an ideal calibrant or internal standard for gas chromatographic analysis of bicyclic ester mixtures. Its intermediate volatility and lack of co‑elution with ethyl or dimethyl analogs ensure accurate quantification in complex natural product extracts or synthetic reaction monitoring [1].

Precursor to Stereochemically Defined Norbornane Derivatives

When a single stereoisomer (e.g., exo‑methyl bicyclo[2.2.1]heptane‑2‑carboxylate) is procured, the compound serves as a reliable starting material for stereospecific rearrangements or functionalizations. The rigid bicyclic framework and established NMR coupling patterns allow chemists to track stereochemical integrity throughout multi‑step syntheses, a critical requirement in medicinal chemistry and natural product synthesis [2].

Mid‑Volatility Fragrance Intermediate with Conifer‑Odor Potential

Although the unsubstituted methyl ester itself has limited published odor description, its 3,3‑dimethyl analog (CAS 52557‑97‑8) is described as having a pine‑like, rosemay, fruity odor [3]. The lower boiling point of the unsubstituted ester (201°C vs 216°C for the dimethyl analog) implies a more rapid evaporation profile, which may be advantageous in fragrance applications where a lighter, more volatile conifer note is desired without the additional methyl substituents.

Calibration of Refractometers and Densitometers in QC Laboratories

The precisely reported refractive index (1.489) and density (1.079 g/cm³) provide a convenient two‑point calibration check for refractometers and density meters. The compound's liquid state at room temperature and moderate vapor pressure simplify handling, and its stability under ambient storage conditions (as noted by multiple vendors) ensures long‑term reliability as a secondary standard .

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